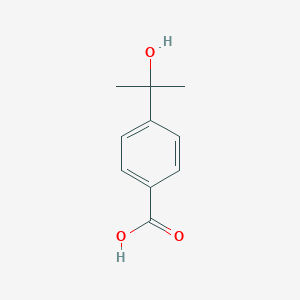

4-(2-Hydroxypropan-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZJKUFAVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280288 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-50-5 | |

| Record name | 3609-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(2-Hydroxypropan-2-yl)benzoic Acid

Established methods often rely on robust and well-understood reactions, providing reliable access to the target compound.

The Grignard reaction is a powerful and fundamental tool in organic synthesis for forming carbon-carbon bonds. ucalgary.ca Its application in the synthesis of this compound typically involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) with a suitable carbonyl-containing benzoic acid derivative.

A highly effective strategy starts with an ester of 4-acetylbenzoic acid, such as methyl 4-acetylbenzoate. The ketone carbonyl is more reactive towards the Grignard reagent than the ester carbonyl. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group, forming a tertiary alkoxide intermediate after the addition of a second equivalent of the Grignard reagent is not possible. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. The ester group, which remains intact during the reaction, can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Another Grignard-based approach involves the reaction of a di-ester, such as dimethyl terephthalate, with at least two equivalents of methylmagnesium bromide. This reaction leads to the formation of the tertiary alcohol on one of the ester groups. Careful control of stoichiometry is crucial to favor the mono-addition product. Subsequent hydrolysis yields the desired acid.

A general representation of the Grignard reaction on an ester is the formation of a carboxylate salt intermediate after reaction with carbon dioxide, which is then protonated. gmu.edu While this is a common method for creating benzoic acids, a modified approach is needed for this specific substituted compound, typically by using a carbonyl precursor already on the aromatic ring. ucalgary.cagmu.edujocpr.com

Table 1: Grignard Synthesis Approaches

| Starting Material | Grignard Reagent | Key Steps | Reference |

| Methyl 4-acetylbenzoate | Methylmagnesium bromide (CH₃MgBr) | 1. Grignard addition to ketone. 2. Aqueous workup. 3. Ester hydrolysis. | jocpr.com |

| 4-Bromobenzoic acid ester | Methylmagnesium bromide (CH₃MgBr) | 1. Formation of Grignard from ester (less common). 2. Reaction with acetone. 3. Hydrolysis. | ucalgary.ca |

| Dimethyl terephthalate | Methylmagnesium bromide (CH₃MgBr) | 1. Stoichiometrically controlled Grignard addition. 2. Hydrolysis. | N/A |

For complex molecules, protecting reactive functional groups is a common strategy to prevent unwanted side reactions. In the synthesis of this compound, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting with organometallic reagents like Grignard reagents. chem21labs.com

A prime example is the synthesis starting from 4-acetylbenzoic acid. chemicalbook.com The carboxylic acid is first converted to its methyl ester, methyl 4-acetylbenzoate. This protection step is crucial because the acidic proton of the carboxylic acid would quench the Grignard reagent. ucalgary.cachem21labs.com With the acid group protected, the ketone can react cleanly with methylmagnesium bromide as described previously. The final step is the deprotection (hydrolysis) of the methyl ester to regenerate the carboxylic acid. This sequence illustrates a classic protection-reaction-deprotection strategy.

Alternatively, one could start with a molecule where the hydroxyl group requires protection. For instance, starting with 4-hydroxybenzoic acid, the phenolic hydroxyl could be protected as an ether or an acetate (B1210297) ester. libretexts.orguwimona.edu.jm Following protection, a Friedel-Crafts acylation could introduce the acetyl group, which is then converted to the tertiary alcohol via a Grignard reaction. Finally, deprotection of the phenolic hydroxyl would yield a related di-hydroxy compound, not the target molecule. Therefore, protection of the carboxylic acid is the more direct and relevant strategy.

Exploration of Alternative Synthetic Pathways

Research into alternative synthetic routes is driven by the need for milder conditions, higher yields, and greater substrate compatibility.

Functional group interconversion (FGI) is a core concept in organic synthesis where one functional group is transformed into another. ub.edufiveable.me For the synthesis of this compound, the most logical FGI approach is the conversion of the ketone in 4-acetylbenzoic acid into the desired tertiary alcohol.

This transformation is achieved by nucleophilic addition of a methyl group to the carbonyl. While the Grignard reaction is the most common method, other organometallic reagents like methyllithium (B1224462) could also be employed. This reaction specifically converts the acetyl group (-COCH₃) into a 2-hydroxypropan-2-yl group (-C(OH)(CH₃)₂).

Other FGIs can be envisioned to create the precursor itself. For example, 4-acetylbenzoic acid can be synthesized by the oxidation of 4-methylacetophenone. chemicalbook.comgoogle.com This FGI converts a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412).

Table 2: Key Functional Group Interconversions

| Precursor | Target Functional Group | Reagents/Reaction Type | Reference |

| 4-Acetylbenzoic acid (or its ester) | 2-Hydroxypropan-2-yl group | Methylmagnesium bromide (Nucleophilic addition) | jocpr.com |

| 4-Methylacetophenone | 4-Acetylbenzoic acid | Potassium permanganate (KMnO₄) (Oxidation) | chemicalbook.comgoogle.com |

| 4-Bromobenzoic acid | 4-Boronobenzoic acid | Diboron pinacol (B44631) ester, Pd catalyst (Borylation) | organic-chemistry.org |

| 4-Aminobenzoic acid | 4-Iodobenzoic acid | NaNO₂, HCl, KI (Sandmeyer reaction) | orgsyn.orgwikipedia.org |

Catalytic methods offer pathways that are often more efficient and environmentally friendly than stoichiometric reactions. While a direct catalytic synthesis of this compound is not widely reported, catalytic methods are crucial for preparing its precursors.

The Friedel-Crafts acylation is a classic method for forming aryl ketones. nih.gov For instance, toluene (B28343) can be acylated with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-methylacetophenone, a precursor to 4-acetylbenzoic acid. patsnap.com More modern, heterogeneous catalysts such as zeolites can also be used for such acylations, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Another relevant catalytic reaction is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. orgsyn.orggoogle.com While this is typically used for hydroxybenzoic acids, a modified approach on a suitable phenol (B47542) derivative could theoretically be employed to generate the benzoic acid moiety.

Furthermore, biocatalytic routes are emerging as sustainable alternatives. Engineered multi-enzyme cascades in microorganisms have been used to synthesize 4-hydroxybenzoic acid (4HBA) and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine, respectively. nih.gov Although not yet applied to the title compound, these approaches highlight the potential of biotechnology in synthesizing complex benzoic acid derivatives under mild conditions.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is vital for optimizing conditions and predicting outcomes.

The Grignard reaction mechanism for this synthesis involves the nucleophilic attack of the carbanionic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of the ketone (in methyl 4-acetylbenzoate). ucalgary.cagmu.edu This forms a tetrahedral magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to form the tertiary alcohol. The reaction must be carried out in anhydrous conditions, as any water would protonate and destroy the Grignard reagent. ucalgary.cachem21labs.com

The hydrolysis of the ester protecting group typically proceeds via nucleophilic acyl substitution. Under basic conditions (saponification), a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. Acidification in a separate step yields the final carboxylic acid. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group toward attack by water, ultimately yielding the carboxylic acid and methanol.

The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). nih.gov This acylium ion is then attacked by the electron-rich aromatic ring (e.g., toluene) in an electrophilic aromatic substitution reaction. A resonance-stabilized carbocation intermediate (sigma complex) is formed, which then loses a proton to regenerate the aromaticity and yield the ketone product.

Reaction Kinetics and Thermodynamics

The kinetics of the Grignard reaction with ketones, such as the synthesis of this compound from 4-acetylbenzoic acid, have been studied. Generally, the reaction is found to be first order with respect to both the Grignard reagent and the ketone. rsc.org This indicates that the rate-determining step involves the collision of one molecule of the Grignard reagent with one molecule of the ketone. rsc.org

The reaction rate can be influenced by several factors, including the solvent, temperature, and the concentration of the reactants. The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is crucial as they solvate the magnesium center of the Grignard reagent, which is necessary for its formation and reactivity. researchgate.net

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Concentration of Reactants | Increases with higher concentration | Higher probability of molecular collisions between the Grignard reagent and the ketone. rsc.org |

| Temperature | Increases with higher temperature (up to a point) | Provides molecules with sufficient activation energy to react. However, very high temperatures can lead to side reactions. |

| Solvent | Faster in more polar aprotic solvents like THF | Better solvation of the magnesium ion enhances the nucleophilicity of the Grignard reagent. researchgate.net |

Stereochemical Considerations in Synthesis

The synthesis of tertiary alcohols via Grignard addition to ketones can often lead to the formation of chiral centers, making stereochemical control a significant consideration. nih.gov A new stereocenter is created if the two alkyl groups on the ketone and the alkyl group from the Grignard reagent are all different.

However, in the case of the synthesis of this compound from 4-acetylbenzoic acid and a methylmagnesium halide, the resulting tertiary alcohol is achiral. The carbon atom bearing the hydroxyl group is bonded to two identical methyl groups. Consequently, it does not represent a stereocenter, and the molecule does not exhibit enantiomerism.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

The elucidation of the molecular structure of 4-(2-Hydroxypropan-2-yl)benzoic acid is accomplished through the application of several advanced spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed structural assignment can be made.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group. The protons ortho to the carboxyl group will likely resonate at a slightly higher chemical shift than the protons ortho to the hydroxypropyl group.

The six methyl protons of the 2-hydroxypropan-2-yl group are equivalent and are expected to produce a sharp singlet in the upfield region, typically around 1.5 ppm. The hydroxyl proton of the tertiary alcohol and the acidic proton of the carboxylic acid are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid is typically observed in the region of 10-13 ppm.

¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic Protons (ortho to -C(CH₃)₂OH) |

| ~10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton (-COOH) |

| ~4.0 - 5.0 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

| ~1.5 | Singlet | 6H | Methyl Protons (-CH₃) |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to show signals for the carboxylic acid carbon, the aromatic carbons, the quaternary carbon of the propanol (B110389) group, and the methyl carbons.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 125-150 ppm. The carbon atom attached to the carboxylic acid group (C1) and the carbon atom attached to the 2-hydroxypropan-2-yl group (C4) will be deshielded compared to the other aromatic carbons. The quaternary carbon of the 2-hydroxypropan-2-yl group is expected to appear around 70-75 ppm, and the equivalent methyl carbons will give a signal in the upfield region, typically around 25-30 ppm.

¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | Carboxylic Acid Carbon (C=O) |

| ~145 - 150 | Aromatic Carbon (C4) |

| ~128 - 132 | Aromatic Carbons (CH) |

| ~124 - 128 | Aromatic Carbons (CH) |

| ~125 - 130 | Aromatic Carbon (C1) |

| ~70 - 75 | Quaternary Carbon (-C(CH₃)₂OH) |

| ~25 - 30 | Methyl Carbons (-CH₃) |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the coupled aromatic protons. An HMBC spectrum would reveal long-range couplings between protons and carbons, for instance, the correlation between the methyl protons and the quaternary carbon (C4) of the aromatic ring, as well as the carbonyl carbon, which would definitively establish the connectivity of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The O-H stretching of the tertiary alcohol is expected to appear as a distinct, moderately broad band around 3600-3200 cm⁻¹.

A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group is anticipated in the region of 1680-1710 cm⁻¹. The spectrum will also show characteristic C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region and C-O stretching vibrations for the carboxylic acid and the tertiary alcohol. A vapor phase IR spectrum is available and shows characteristic peaks. nih.gov

FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~3200 - 3600 | Broad, Medium | O-H Stretch (Alcohol) |

| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~1680 - 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C Stretch (Aromatic Ring) |

| ~1200 - 1300 | Strong | C-O Stretch (Carboxylic Acid) |

| ~1100 - 1200 | Medium | C-O Stretch (Alcohol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in a given solvent is expected to show characteristic absorption bands arising from electronic transitions within the aromatic ring and the carboxyl group. Benzoic acid derivatives typically exhibit three main absorption bands, often labeled A, B, and C. researchgate.net For this compound, the absorption maxima (λmax) would be influenced by the electron-donating hydroxypropyl group and the electron-withdrawing carboxylic acid group attached to the benzene ring.

Based on data from similar compounds like benzoic acid and 4-hydroxybenzoic acid, the expected absorption peaks are: researchgate.netnist.govspectrabase.com

An intense band (B-band) around 230-240 nm.

A less intense, fine-structured band (C-band) at longer wavelengths, typically around 270-285 nm.

The exact position and intensity of these bands are dependent on the solvent used and the pH of the solution, which affects the protonation state of the carboxylic acid. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides insight into the stability of the molecule and its fragments.

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov The observed fragmentation pattern is consistent with the structure, showing characteristic losses of functional groups.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - H₂O]⁺• | Loss of a water molecule from the tertiary alcohol |

| 117 | [M - COOH - H₂O]⁺ | Loss of water and the carboxyl group |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or acetyl cation fragment |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. The computed monoisotopic mass for this compound is 180.078644241 Da. nih.gov

HRMS analysis can also be coupled with techniques like ion mobility spectrometry to determine the collision cross-section (CCS) of the ions, which provides additional structural information. Predicted CCS values for various adducts of this compound have been calculated. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data and Collision Cross Sections (CCS)

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.08592 | 137.2 |

| [M+Na]⁺ | 203.06786 | 144.7 |

| [M-H]⁻ | 179.07136 | 138.6 |

| [M+H-H₂O]⁺ | 163.07590 | 132.6 |

Data sourced from PubChemLite. uni.lu

While specific studies detailing the analysis of this compound using MALDI-MS are not prominent, the technique is well-suited for the analysis of small molecules, including aromatic carboxylic acids. rsc.orgnih.gov The primary challenge in analyzing low molecular weight compounds with MALDI is the interference from matrix ions in the low-mass region. researchgate.net

Research has focused on developing specialized matrices to overcome this issue. For the analysis of carboxylic acids, deprotonating matrices that facilitate the formation of [M-H]⁻ ions in negative ion mode are particularly effective. nih.gov Compounds such as 4-dimethylaminobenzaldehyde (DMABA) have been identified as suitable matrices for the sensitive detection of low molecular weight carboxyl-containing compounds. nih.gov Therefore, it is feasible to analyze this compound using MALDI-MS, likely in negative ion mode with an appropriate deprotonating matrix.

X-ray Crystallography and Solid-State Structure Determination

As of the current literature, a full single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates in the solid state, are not available. Such an analysis would provide definitive information on the molecule's conformation, as well as intermolecular interactions like hydrogen bonding in the crystal lattice.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-(2-hydroxypropan-2-yl)benzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G**, can elucidate its reactivity and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, these maps typically show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating regions prone to electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms of these groups, highlighting sites for nucleophilic interaction. These calculations are vital for understanding the molecule's behavior in chemical reactions, including its antioxidant potential. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is representative and derived from typical DFT calculation results for similar benzoic acid derivatives.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the harmonic frequencies of this compound's vibrational modes, a theoretical spectrum can be generated. This theoretical spectrum aids in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the O-H bond in the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various vibrations of the benzene (B151609) ring. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations, are often addressed by applying a scaling factor.

Table 2: Comparison of Key Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹) Note: This table presents hypothetical data typical for this class of compounds to illustrate the application.

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted DFT Value (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3000 - 2500 (broad) | 2980 |

| Tertiary Alcohol O-H | Stretching | 3600 - 3200 | 3450 |

| Carbonyl C=O | Stretching | 1720 - 1680 | 1705 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1580, 1490 |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | 1285 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational landscape and interactions with its environment.

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the benzene ring to the isopropyl group and the C-O bond within the carboxylic acid group. bohrium.com Conformational analysis, often initiated with quantum chemical calculations to find energy minima, helps identify the most stable three-dimensional arrangements of the molecule. For this compound, different conformers arise from the relative orientation of the carboxylic acid's hydroxyl group (syn or anti) and the rotation of the 2-hydroxypropan-2-yl group. These studies are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. mdpi.com

Molecular docking, a key component of ligand-receptor interaction modeling, is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. While specific targets for this compound are not extensively documented, docking studies on similar benzoic acid derivatives suggest potential interactions with enzymes like cyclooxygenases or other proteins involved in inflammatory pathways. nih.gov In a hypothetical docking simulation, this compound would be placed into the active site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces. Key interactions would likely involve hydrogen bonds between the carboxylic acid and hydroxyl groups of the ligand and polar amino acid residues in the receptor, as well as hydrophobic interactions between the benzene ring and nonpolar residues.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound Note: This table is illustrative, based on common interactions for this type of molecule with a hypothetical enzyme active site.

| Molecular Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine | Hydrogen Bond, Salt Bridge |

| Hydroxyl Group (-OH) | Serine, Threonine | Hydrogen Bond |

| Benzene Ring | Leucine, Phenylalanine | Hydrophobic (π-π stacking) |

| Methyl Groups (-CH₃) | Valine, Isoleucine | Hydrophobic (van der Waals) |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are essential for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. iomcworld.com For this compound, computational SAR studies would involve calculating a range of molecular descriptors. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects, and steric properties. researchgate.net By analyzing these descriptors for a series of related compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be built. This model can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds.

Table 4: Key Molecular Descriptors for this compound Source: Data compiled from public chemical databases. nih.govuni.lu

| Descriptor | Value | Significance in SAR |

| Molecular Weight | 180.20 g/mol | Influences absorption and distribution |

| XlogP (predicted) | 1.9 | Measures hydrophobicity, affects membrane permeability |

| Hydrogen Bond Donors | 2 | Number of potential hydrogen bond donations |

| Hydrogen Bond Acceptors | 3 | Number of potential hydrogen bond acceptances |

| Polar Surface Area | 57.5 Ų | Influences cell penetration and transport properties |

Advanced Applications in Chemical Science and Technology

Medicinal Chemistry and Pharmaceutical Research

The unique structural attributes of 4-(2-hydroxypropan-2-yl)benzoic acid, featuring a carboxylic acid group and a tertiary alcohol on a benzene (B151609) ring, make it a valuable starting point for chemical synthesis. cymitquimica.comnih.gov Researchers leverage this structure to develop novel molecules with tailored biological activities.

Design and Synthesis of Derivatives for Biological Evaluation

The synthesis of derivatives based on a benzoic acid core is a common strategy in drug discovery. For instance, a series of benzoic acid derivatives were synthesized and evaluated as potent antagonists of Very Late Antigen-4 (VLA-4), which is involved in inflammatory processes. nih.gov In these studies, modifications to the central benzene ring, such as the introduction of chlorine or bromine, led to compounds with improved pharmacokinetic properties, including better plasma clearance and oral bioavailability in animal models. nih.gov

Another approach involves the synthesis of hybrid molecules. For example, researchers have prepared 2-hydroxy-4-(2-hydroxybenzamido)benzoic acid, combining salicylic (B10762653) acid components to explore enhanced biological effects. researchgate.net Similarly, peptide derivatives of a related quinazolinone benzoic acid structure have been synthesized by coupling the acid with various amino acid esters to create novel compounds for biological screening. researchgate.net The synthesis of these new chemical entities often involves multi-step reactions, starting with commercially available materials and employing methods like the Schotten-Baumann reaction or melt-state synthesis to reduce solvent use and simplify procedures. researchgate.netgoogle.com

| Derivative Class | Modification Strategy | Biological Target/Activity | Reference |

|---|---|---|---|

| Diphenylurea Benzoic Acids | Halogenation of the central benzene ring | VLA-4 Antagonism | nih.gov |

| Salicylic Acid-Salicylamide Hybrids | Amide linkage of two salicylic acid moieties | Antioxidant and Acetylcholinesterase Inhibition | researchgate.net |

| Quinazolino Peptide Derivatives | Coupling with amino acid esters | Antimicrobial and Anthelmintic Screening | researchgate.net |

Modulators of Enzyme Activity

Derivatives of benzoic acid have been investigated as modulators of various enzymes critical to disease processes.

While direct research specifically linking this compound to the inhibition of methyl-modifying enzymes is not extensively documented in the provided sources, the broader class of benzoic acid derivatives is explored for various enzymatic interactions. The general principle of designing small molecules to fit into the active sites of enzymes is a cornerstone of modern drug discovery.

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents because they are essential for DNA replication. nih.gov The fluoroquinolone class of antibiotics, for example, functions by inhibiting these enzymes. nih.govdrugbank.com Research has focused on designing novel inhibitors that can overcome resistance. Benzoic acid derivatives have been incorporated into new chemical scaffolds aimed at dual-targeting of these topoisomerases. nih.govresearchgate.net The rationale is that simultaneously inhibiting both gyrase and topoisomerase IV could minimize the emergence of bacterial resistance. nih.gov Studies show that different compounds can have preferential activity, with some targeting topoisomerase IV primarily, while others are more effective against DNA gyrase. nih.gov The inhibitory activity of these compounds is typically quantified using supercoiling and decatenation assays. nih.govsemanticscholar.org

| Compound Class | Primary Enzyme Target(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase and Topoisomerase IV | Inhibition of DNA replication and transcription. | nih.govresearchgate.net |

| Aminocoumarins | DNA Gyrase | Potent inhibition of bacterial DNA gyrase. | semanticscholar.org |

| Novel Pyranoquinolones | Dual Topoisomerase II / DNA Gyrase | Induction of apoptosis in cancer and staphylococcal cells. | researchgate.net |

Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Potentials

The versatile structure of benzoic acid and its derivatives has made them a focal point for research into new therapeutic agents for a wide range of conditions. globalresearchonline.netresearchgate.net

Anticancer Potential: The benzoic acid scaffold is present in numerous molecules investigated for anticancer activity. nih.govresearchgate.netpreprints.org Derivatives are often designed to inhibit cancer cell proliferation. For example, new gallic acid–stearylamine conjugates and 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have been synthesized and tested against human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). researchgate.net The anticancer mechanism can involve the inhibition of key enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells. researchgate.netmdpi.com

Antimicrobial Potential: The antimicrobial properties of p-hydroxybenzoic acid and its esters (parabens) are well-known. globalresearchonline.netresearchgate.net Research extends to more complex derivatives aimed at specific bacterial targets. As discussed, inhibitors of DNA gyrase and topoisomerase IV are effective antibacterial agents. nih.gov Studies have reported on novel benzoic acid derivatives showing significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds exhibiting minimum inhibitory concentration (MIC) values superior to existing antibiotics like norfloxacin. researchgate.net

Anti-inflammatory Potential: Benzoic acid derivatives have shown promise as anti-inflammatory agents. globalresearchonline.netresearchgate.net One study noted that 4-hydroxybenzoic acid itself did not show activity in reducing nitric oxide production in microglial cells, whereas a closely related compound, protocatechuic acid, was effective. nih.gov However, other research has demonstrated that derivatives can be potent anti-inflammatory compounds. For instance, a metabolite of the experimental NSAID 'piron', (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema model in rats. mdpi.com

| Activity | Example Derivative/Study | Key Finding | Reference |

|---|---|---|---|

| Anticancer | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Compound 14 showed an IC50 value of 15.6 µM against MCF-7 cancer cells. | researchgate.net |

| Antimicrobial | Novel pyranoquinolone derivatives | Six compounds showed MIC values of 2.42–3.42 µM against P. aeruginosa. | researchgate.net |

| Anti-inflammatory | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Showed edema inhibition of 48.9–63.1%, comparable to diclofenac. | mdpi.com |

Drug Delivery System Enhancements through Solubility and Bioavailability Modifications

A significant challenge in pharmaceutical development is the poor water solubility and bioavailability of many active compounds. Encapsulating drugs into advanced delivery systems is a key strategy to overcome these issues. Solid lipid nanoparticles (SLNs) have emerged as a promising carrier for hydrophobic drugs. nih.govnih.gov

In one study, a salicylic acid derivative, Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR), was loaded into SLNs. nih.govnih.gov This formulation significantly improved the compound's therapeutic profile. The resulting BHR-SLNs had a mean particle size of approximately 75 nm and achieved a high drug entrapment efficiency of 70.2%. nih.govnih.gov In vitro studies demonstrated that the SLN formulation provided a gradual, time-dependent release of the drug. Furthermore, when tested on cell lines, the BHR-SLNs were more effective against tumor cells (HeLa) and less toxic to normal cells (293T) compared to the free drug, highlighting the potential of such systems to enhance efficacy and reduce side effects. nih.govnih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Drug Carrier | Solid Lipid Nanoparticles (SLNs) | nih.govnih.gov |

| Mean Particle Size | ~75 nm | nih.govnih.gov |

| Drug Entrapment Efficiency | 70.2% | nih.govnih.gov |

| In Vitro Release Profile | Gradual and time-dependent | nih.govnih.gov |

| Cellular Activity | Enhanced antitumor potency, reduced toxicity to normal cells | nih.govnih.gov |

Materials Science and Engineering

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a compelling building block for new materials. Its rigid aromatic core is a desirable feature for creating materials with high thermal stability and specific mechanical properties.

Polymer Synthesis and Characterization

In the field of polymer chemistry, aromatic hydroxy acids are crucial monomers for producing high-performance polyesters. While the polymerization of 4-hydroxybenzoic acid is a well-established industrial process for creating liquid crystal polymers, specific research detailing the use of this compound as a monomer is not widely documented in publicly available literature. However, its structure suggests it could be a valuable monomer for creating novel polyesters through step-growth polycondensation.

Theoretically, the carboxylic acid and the tertiary hydroxyl group can undergo esterification to form polyester (B1180765) chains. The reaction would proceed via polycondensation, similar to other hydroxy acids. The bulky tertiary alcohol and the isopropyl group at the para-position of the benzene ring would likely result in polymers with distinct properties compared to those derived from simpler hydroxybenzoic acids.

Table 1: Comparison of Monomer Structures and Potential Polymer Properties

| Feature | 4-Hydroxybenzoic Acid | This compound (Hypothetical) |

| Hydroxyl Group | Primary (phenolic) | Tertiary |

| Steric Hindrance | Low | High (due to two methyl groups) |

| Potential Polymer Chain | Linear, rigid rods | More amorphous, less linear |

| Expected Solubility | Low in common solvents | Potentially higher due to disrupted packing |

| Expected Thermal Stability | High, forms liquid crystals | Potentially lower onset of decomposition due to tertiary alcohol |

Research on analogous aromatic polyesters shows they are valued for applications requiring good thermal resistance. Oligomers synthesized from aromatic hydroxy acids have been shown to possess molar masses around 5,000 g/mol and can be used as matrices for catalysts or as resins and films. The introduction of the bulky isopropyl group from this compound could disrupt the close packing of polymer chains, potentially leading to amorphous polymers with increased solubility and lower glass transition temperatures compared to their linear counterparts.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic molecules. The selection of the organic linker is critical in determining the structure and properties of the resulting framework. Aromatic carboxylic acids are among the most common linkers used in MOF synthesis.

While direct synthesis of MOFs using this compound as the primary ligand is not extensively reported, its structure offers significant potential. The carboxylate group can readily coordinate to metal centers. Additionally, the tertiary hydroxyl group could remain as a pendant functional group within the MOF pores or participate in the coordination network, potentially leading to novel topologies. The combination of 4-hydroxybenzoic acid with metal ions like Li+, Mg2+, and Cu2+ is known to yield coordination polymers where the metal centers are bridged by the anion of the acid. Similarly, MOFs based on p-hydroxybenzoic acid have been synthesized with cobalt and manganese, resulting in three-dimensional frameworks.

The presence of the tertiary alcohol in this compound could lead to frameworks with different connectivity and chemical environments compared to those derived from 4-hydroxybenzoic acid. For instance, the hydroxyl group could form hydrogen bonds within the framework, influencing its stability and guest-adsorption properties.

Table 2: Potential Coordination Modes of this compound in MOFs

| Functional Group | Potential Role in MOF Structure | Resulting Feature |

| Carboxylic Acid | Primary coordinating linker with metal ions | Forms the primary network structure |

| Tertiary Alcohol | Non-coordinating pendant group | Provides functionalized pores, potential for post-synthetic modification |

| Tertiary Alcohol | Secondary coordinating site with metal ions | Can lead to higher-dimensional or more complex network topologies |

| Aromatic Ring | Structural backbone, π-π stacking interactions | Contributes to framework rigidity and stability |

The development of MOFs with zirconium-based nodes, for example, has led to materials with exceptional chemical stability and high surface areas, which can be functionalized for catalysis and adsorption. The incorporation of a linker like this compound could introduce new functionalities into such stable frameworks.

Development of Functional Materials with Tunable Properties

Stimuli-responsive polymers, or "smart" materials, can change their physical or chemical properties in response to external environmental changes such as pH, temperature, or light. The functional groups on this compound make it an interesting candidate for designing such materials.

Polymers containing carboxylic acid groups, such as poly(4-vinylbenzoic acid), are known to be pH-responsive. A polymer incorporating this compound would also be expected to exhibit pH sensitivity due to the protonation and deprotonation of its carboxylic acid moiety. This could be exploited in applications like controlled drug delivery or smart coatings.

The tertiary alcohol group offers a site for further chemical modification. It can be esterified or etherified to attach other functional molecules, allowing for the tuning of the material's properties. For example, grafting temperature-responsive polymer chains onto the hydroxyl group could create a multi-responsive material sensitive to both pH and temperature. The combination of different functional groups within a single monomer unit is a key strategy for developing advanced materials with precisely controlled behaviors.

Agrochemical Research and Development

Benzoic acid and its derivatives are important structural motifs in a wide range of agrochemicals, including herbicides and plant growth regulators. The specific substitution pattern on the aromatic ring is crucial for biological activity.

Plant Growth Regulation Studies

Plant hormones and synthetic regulators are used to control various aspects of plant development, from seed germination to fruit growth. Certain benzoic acid derivatives have been investigated for their ability to act as plant growth promoters or as safeners to protect crops from herbicide damage. For instance, a mixture containing 4-aminobenzoic acid has been patented as a plant growth regulator.

There are no specific studies in the available literature that evaluate this compound for plant growth-regulating activity. However, its structure as a substituted benzoic acid makes it a candidate for screening in such applications. The biological activity of plant growth regulators is highly structure-dependent, and novel derivatives are continuously synthesized and tested to find compounds with improved efficacy or novel modes of action. The unique combination of hydroxyl and carboxylic acid groups on this particular scaffold could elicit a biological response in plant systems.

Herbicide and Pesticide Derivative Synthesis

The synthesis of new pesticides often involves the use of versatile chemical intermediates that can be readily modified. 4-Hydroxybenzoic acid is a known raw material for the synthesis of certain pesticides. Furthermore, co-crystals of 4-hydroxybenzoic acid with existing pesticides have been explored as a method to modify their physical properties.

While there is no direct evidence of this compound being used as a precursor for commercial herbicides or pesticides, it represents a viable starting point for synthetic exploration. The carboxylic acid group can be converted to esters, amides, or other functional groups, which is a common strategy in the development of new active ingredients. The tertiary alcohol provides another handle for derivatization. Research in this area focuses on creating libraries of novel compounds based on promising scaffolds for high-throughput screening against various pests and weeds. The structural novelty of derivatives from this compound could potentially lead to the discovery of new modes of action or improved activity profiles.

Catalysis and Green Chemistry Applications

The utility of this compound extends into advanced applications within chemical science and technology, particularly in the realms of catalysis and green chemistry. While direct research on this specific compound is emerging, its structural motifs suggest significant potential, drawing parallels from closely related hydroxybenzoic acids.

Role as a Ligand in Catalytic Systems

While direct studies detailing this compound as a ligand in catalytic systems are not extensively documented, the closely related p-hydroxybenzoic acid serves as a well-established linker in the formation of Metal-Organic Frameworks (MOFs) with catalytic activities. rsc.orgworktribe.comresearchgate.netlboro.ac.uknih.gov MOFs are crystalline materials wherein metal ions or clusters are connected by organic ligands, creating porous structures with high surface areas that are ideal for catalysis.

The introduction of the 2-hydroxypropan-2-yl group in this compound offers a potential modification to the electronic and steric properties of the resulting MOF. This bulky, non-coordinating group could influence the pore size and the accessibility of the catalytic sites within the framework, potentially leading to altered catalytic selectivity and activity compared to MOFs derived from unsubstituted p-hydroxybenzoic acid.

Furthermore, substituted benzoic acid derivatives are utilized in creating catalysts for C-H activation and olefination reactions. For example, rhodium(III)-cyclopentadienyl catalysts bearing urea-substituted ligands have shown accelerated C-H olefination of benzoic acid derivatives through hydrogen-bonding interactions that facilitate substrate recognition. nih.gov This highlights the principle that substituents on the benzoic acid scaffold can play a crucial role in modulating catalytic performance.

Table 1: Research Findings on p-Hydroxybenzoic Acid-Based MOF Catalysts

| Catalyst/MOF | Metal Center | Reaction Catalyzed | Key Findings |

| {[Co(O₂CC₆H₄O)(DMF)]₂}n | Cobalt (Co) | Ring-Opening Polymerization | Active catalyst for the polymerization of ε-caprolactone and δ-valerolactone. rsc.orgworktribe.comresearchgate.netnih.gov |

| {[Mn(O₂CC₆H₄O)(DMF)]₂}n | Manganese (Mn) | Ring-Opening Polymerization | Demonstrates catalytic activity and significant recyclability. rsc.orgworktribe.comresearchgate.netnih.gov |

| Zn(O₂CC₆H₄O) | Zinc (Zn) | Ring-Opening Polymerization | Exhibits the highest catalytic rate among the Co, Mn, and Zn analogues. rsc.orgworktribe.comresearchgate.netnih.gov |

This table is based on research on p-hydroxybenzoic acid and is intended to be illustrative of the potential applications for this compound.

Sustainable Synthetic Methodologies Incorporating this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of renewable feedstocks, environmentally benign solvents, and catalytic versus stoichiometric reagents. numberanalytics.com While a specific, optimized green synthesis for this compound is not yet detailed in the literature, sustainable approaches for analogous aromatic carboxylic acids provide a clear blueprint.

A potential synthetic route to this compound could start from 4-acetylbenzoic acid. A known method for a similar compound, 3-(2-hydroxypropan-2-yl)benzoic acid, involves the treatment of 3-acetylbenzoic acid with a Grignard reagent like methylmagnesium bromide in an ether solvent. chemicalbook.com To align this with green chemistry principles, the use of more sustainable ether solvents derived from biomass could be explored.

More broadly, the synthesis of hydroxybenzoic acids is being reimagined through biocatalysis and metabolic engineering. For example, Escherichia coli has been engineered to produce 4-hydroxybenzoic acid (4-HBA) from chorismate, an intermediate in the shikimate pathway. nih.gov This microbial synthesis approach operates in water under mild conditions and utilizes renewable feedstocks. nih.gov Future work could involve engineering microbial strains to perform the subsequent alkylation step to produce this compound directly from glucose.

Other green synthetic strategies applicable to aromatic carboxylic acids include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. rsc.org

Catalytic oxidation: The use of selenium catalysts with hydrogen peroxide in water provides an eco-friendly method for converting aldehydes to carboxylic acids. mdpi.com

Domino reactions from biosourced materials: Functionalized aromatic carboxylic acids can be synthesized from biomass-derived precursors like 3-hydroxy-2-pyrones through base-promoted domino reactions, often in water or under neat conditions. acs.orgacs.org

Table 2: Principles of Green Chemistry Applied to Aromatic Acid Synthesis

| Green Chemistry Principle | Application in Aromatic Acid Synthesis | Potential for this compound Synthesis |

| Use of Renewable Feedstocks | Microbial synthesis of 4-HBA from glucose. nih.gov Synthesis from biosourced pyrones. acs.orgacs.org | Engineering metabolic pathways to produce the target compound from sugars. |

| Catalysis | Transition metal-catalyzed carboxylation. numberanalytics.com Selenium-catalyzed oxidation. mdpi.com | Development of a catalytic route from a renewable precursor. |

| Benign Solvents | Performing reactions in water. mdpi.com | Adapting synthetic steps to be performed in water or bio-based solvents. |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions. rsc.org | Employing microwave-assisted synthesis to reduce energy consumption. |

Biological Interactions and Mechanistic Biology

In Vitro and In Vivo Biological Activity Profiling

A comprehensive search of scientific databases reveals a lack of studies detailing the in vitro or in vivo biological activity profile of 4-(2-Hydroxypropan-2-yl)benzoic acid. While one chemical supplier incorrectly identifies this compound as ibuprofen (B1674241) and attributes to it anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, this claim is not substantiated by any scientific literature and is likely inaccurate given the structural differences. cymitquimica.com The PubChem database notes that this compound has been reported in the plant Eupatorium fortunei, but no associated biological activity data is provided. nih.gov

Studies on related compounds, such as various benzoic acid derivatives, have shown a range of biological activities including antimicrobial, antioxidant, and antiproliferative effects. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Molecular Mechanism of Action Elucidation

There is no available research that elucidates the molecular mechanism of action for this compound. The subsequent subsections detail the specific areas where data is absent.

Protein Binding Affinity Studies

No studies investigating the protein binding affinity of this compound have been found in the scientific literature. Research on the related compound, 4-hydroxybenzoic acid, has demonstrated its ability to bind to human serum albumin (HSA). nih.gov However, the presence of the 2-hydroxypropan-2-yl group in the target compound would significantly alter its interaction with proteins, making direct comparisons unreliable.

Enzyme Inhibition Kinetics and Specificity

There is no published data on the enzyme inhibition kinetics or specificity of this compound. While studies on other benzoic acid derivatives have explored their potential as enzyme inhibitors, for example against tyrosinase, this specific compound has not been investigated in this context. nih.gov

Cellular Uptake and Intracellular Fate Investigations

No research is available regarding the cellular uptake or intracellular fate of this compound. Understanding how this compound permeates cell membranes and its subsequent metabolic pathway within the cell would require dedicated experimental studies, which are currently absent from the literature.

Structure-Function Relationships in Biological Systems

Due to the lack of biological activity data for this compound, it is not possible to establish any structure-function relationships. Comparative studies that include this compound alongside other structurally related molecules would be necessary to determine how the 2-hydroxypropan-2-yl moiety influences its biological effects.

Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Supramolecular Assemblies

The design of supramolecular assemblies hinges on the concept of molecular recognition and the predictable formation of intermolecular bonds. The structure of 4-(2-Hydroxypropan-2-yl)benzoic acid offers two primary sites for hydrogen bonding: the carboxylic acid group and the tertiary alcohol group. These functional groups can act as both hydrogen bond donors and acceptors, enabling the formation of a variety of supramolecular synthons. rsc.orgresearchgate.net Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to build larger, more complex structures. rsc.orgtandfonline.com

For carboxylic acids like this compound, the most common and stable homosynthon is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds in a cyclic R²₂(8) motif. tandfonline.comresearchgate.net Beyond this self-assembly, the molecule can form heterosynthons with other molecules (co-formers) that possess complementary functional groups. nih.gov For instance, the carboxylic acid group can form strong hydrogen bonds with pyridine (B92270) moieties (acid-pyridine heterosynthon) or amide groups (acid-amide heterosynthon). nih.govacs.org The tertiary alcohol group can also participate in hydrogen bonding, potentially forming alcohol-ether or other heterosynthons, although these are generally weaker than the carboxylic acid interactions. nih.gov

The synthesis of these supramolecular assemblies can be achieved through various methods, broadly categorized as solution-based and solid-state techniques. acs.org

Solution-Based Methods:

Solvent Evaporation: This is a widely used and reliable method where the active pharmaceutical ingredient (API) and a selected co-former are dissolved in a common solvent. nih.gov Slow evaporation of the solvent allows for the gradual self-assembly of the components into a co-crystalline structure. nih.gov The choice of solvent is critical as it can influence the resulting crystal form. rsc.org

Cooling Crystallization: In this method, a saturated solution of the components is slowly cooled, leading to supersaturation and subsequent crystallization of the supramolecular assembly.

Slurry Conversion: This technique involves suspending the solid reactants in a small amount of a solvent in which they are sparingly soluble. ajprd.com Over time, the initial solid phases convert into the most thermodynamically stable co-crystal phase. ajprd.com

Anti-Solvent Addition: Co-crystals can be precipitated from a solution by adding a solvent in which the desired co-crystal is insoluble. ajprd.com

Solid-State Methods:

Neat Grinding: This solvent-free method involves the mechanical grinding of the two solid components together, inducing co-crystal formation through intimate contact and energy input. oup.com

Liquid-Assisted Grinding (LAG): A variation of neat grinding, LAG involves the addition of a small amount of a liquid to the grinding mixture. acs.org This liquid phase can act as a catalyst, accelerating the rate of co-crystal formation by enhancing molecular mobility. acs.orgoup.com

The selection of a suitable co-former is a critical step in the design process and is often guided by the principles of hydrogen bonding and pKa relationships between the components. nih.govnih.gov

Co-crystallization Strategies

Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid, such as solubility, stability, and bioavailability, without altering the chemical structure of the active molecule. globalresearchonline.netijisrt.com For this compound, co-crystallization would involve combining it with a stoichiometric amount of a pharmaceutically acceptable co-former into a single crystal lattice. nih.gov

The primary strategy for forming co-crystals with this compound would be to exploit the robust carboxylic acid synthon. Potential co-formers would be molecules that can form reliable heterosynthons with the carboxylic acid group. A study on piroxicam, for example, successfully formed 50 unique co-crystals using various carboxylic acid guest molecules. acs.org

Co-former Selection: The choice of a co-former is paramount for successful co-crystal design. nih.gov Generally recognized as safe (GRAS) compounds are preferred for pharmaceutical applications. oup.com For this compound, suitable co-formers could include:

Amides: Primary and secondary amides (e.g., nicotinamide, isoniazid) can form stable acid-amide heterosynthons. acs.org

Pyridines: Aromatic nitrogen-containing compounds (e.g., isonicotinamide (B137802), 4,4'-bipyridine) are excellent hydrogen bond acceptors for the carboxylic acid proton. nih.gov

Other Carboxylic Acids: Dicarboxylic acids (e.g., succinic acid, fumaric acid) could potentially link molecules of this compound into extended chains or networks. nih.gov

Alcohols/Phenols: Molecules with hydroxyl groups could interact with either the carboxylic acid or the tertiary alcohol of the target compound.

The likelihood of forming a co-crystal versus a salt can often be predicted by the difference in the pKa values (ΔpKa) of the acid and the basic co-former. A ΔpKa of less than 0 generally leads to a co-crystal, while a ΔpKa greater than 3 typically results in salt formation. The range between 0 and 3 is an ambiguous region where either outcome is possible. nih.govrsc.org

Hypothetical Co-crystal Data Table:

| Property | Hypothetical Value/Observation |

| Co-crystal System | This compound : Isonicotinamide |

| Stoichiometric Ratio | 1:1 |

| Formation Method | Solution Crystallization (e.g., from ethanol) or Liquid-Assisted Grinding |

| Expected Supramolecular Synthon | Carboxylic acid-pyridine heterosynthon (O-H···N) |

| Secondary Interactions | Hydrogen bonds involving the tertiary alcohol and the amide group of isonicotinamide (e.g., O-H···O=C or N-H···O) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This table is a hypothetical representation based on common co-crystallization behaviors of similar compounds and is intended for illustrative purposes.

Hydrogen Bonding Networks and Crystal Packing Analysis

Hydrogen Bonding Networks: In its pure form, it is highly probable that this compound crystallizes via the formation of the classic centrosymmetric carboxylic acid dimer (R²₂(8) motif). tandfonline.comresearchgate.net These dimers would then likely be further linked into more extended structures through hydrogen bonds involving the tertiary alcohol groups. For example, the alcohol's hydroxyl group could act as a donor to the carbonyl oxygen of a neighboring dimer, or as an acceptor from another alcohol group, leading to chains or sheets.

In a co-crystal, for example with a pyridine-containing co-former like isonicotinamide, the primary interaction would be the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. nih.gov This would form a robust acid-pyridine heterosynthon. nih.gov The remaining functional groups—the tertiary alcohol on one molecule and the amide on the other—would then be available to form further hydrogen bonds, creating a more complex three-dimensional network. These secondary interactions are crucial for the stability and specific packing arrangement of the co-crystal. For instance, the amide N-H of isonicotinamide could donate a hydrogen bond to the tertiary alcohol oxygen of this compound.

Analysis of crystal packing is typically performed using single-crystal X-ray diffraction, which provides precise atomic coordinates and allows for the detailed geometric characterization of all intermolecular interactions within the crystal.

Future Research Directions and Translational Prospects

Emerging Applications and Unexplored Potentials

While extensive research on 4-(2-Hydroxypropan-2-yl)benzoic acid is still emerging, its structural motifs suggest several promising areas for future investigation, particularly in the realms of polymer chemistry and biomedicine.

Polymer and Materials Science: The presence of both a carboxylic acid and a hydroxyl group makes this compound an ideal building block, or monomer, for the synthesis of novel polymers. These functional groups allow for the creation of polyesters and polyamides with unique properties. Future research could focus on developing high-performance polymers with enhanced thermal stability, mechanical strength, or specific functionalities. For instance, the tertiary alcohol group could be leveraged to introduce specific side chains, leading to polymers with tailored solubility, degradability, or biocompatibility. Such materials could find applications in advanced coatings, biodegradable plastics, and specialized engineering materials. Benzoic acid derivatives are recognized as valuable building blocks for creating linear and zigzag molecular rows through on-surface C-C coupling, a potential avenue for developing novel nanomaterials. researchgate.net

Biomedical Applications: The structural similarity of this compound to other biologically active hydroxybenzoic acids suggests significant therapeutic potential. researchgate.net Research into hydroxybenzoic acid derivatives has revealed a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netfrontiersin.org

Future biomedical research on this compound and its derivatives could explore:

Anticancer Agents: Investigation into its efficacy against various cancer cell lines is a logical next step. For example, a study on 2-hydroxy-4-methoxy benzoic acid, a related compound, has shown its ability to induce DNA damage and autophagy in melanoma cells. phcog.com Similar mechanisms could be explored for this compound.

Antioxidant and Neuroprotective Effects: Given that oxidative stress is a key factor in many neurodegenerative diseases, the potential of this compound as an antioxidant could be a fruitful area of research. frontiersin.org Studies on other hydroxybenzoic acid derivatives have demonstrated their potential as mitochondriotropic antioxidants and cholinesterase inhibitors, suggesting a possible role in managing conditions like Alzheimer's disease. frontiersin.orgnih.gov

Antimicrobial Properties: Many benzoic acid derivatives exhibit antimicrobial activity. Investigating the efficacy of this compound against a range of pathogenic bacteria and fungi could lead to the development of new preservatives or therapeutic agents.

Integration with Advanced Technologies (e.g., Nanotechnology, AI in Drug Discovery)

The translation of this compound from a laboratory chemical to a valuable product can be significantly accelerated by integrating it with cutting-edge technologies.

Nanotechnology: The functional groups on this compound make it an excellent candidate for the surface functionalization of nanoparticles. This could lead to the development of targeted drug delivery systems, where the nanoparticle carries a therapeutic agent and the benzoic acid derivative acts as a linker or targeting ligand. For instance, research has shown the successful loading of a benzoic acid derivative into solid lipid nanoparticles to enhance its anticancer effect. nih.gov This approach could improve the bioavailability and reduce the side effects of various drugs.

Table 1: Potential Nanotechnology-Based Applications

| Application Area | Description | Potential Advantage |

|---|---|---|

| Targeted Drug Delivery | Functionalizing nanoparticles with this compound to target specific cells or tissues. | Increased drug efficacy and reduced systemic toxicity. |

| Bio-imaging | Incorporation into quantum dots or other imaging agents for diagnostic purposes. | Enhanced imaging contrast and specificity. |

| Smart Materials | Development of stimuli-responsive materials where the compound's properties change in response to environmental cues like pH or temperature. | Applications in biosensors and controlled-release systems. |

Artificial Intelligence in Drug Discovery: The use of artificial intelligence (AI) and machine learning can dramatically speed up the process of drug discovery and development. researchgate.net In the context of this compound, AI can be employed for:

In Silico Screening: AI algorithms can screen vast virtual libraries of derivatives of this compound to predict their biological activity, toxicity, and pharmacokinetic properties. nih.gov This computational approach can identify the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Lead Optimization: Once a lead compound is identified, AI can be used to suggest structural modifications to enhance its efficacy and reduce potential side effects.

Predictive Modeling: AI models can be trained on existing data to predict the properties of new polymers or materials derived from this compound, guiding synthetic efforts towards materials with desired characteristics.

Challenges and Opportunities in the Field

Despite the promising future, the journey of this compound from a research chemical to a widely used product is not without its challenges.

Challenges:

Synthesis and Scalability: Developing efficient, cost-effective, and environmentally friendly methods for the large-scale synthesis of this compound and its derivatives is a primary hurdle. While microbial synthesis routes for related compounds like 4-hydroxybenzoic acid are being explored, these need to be adapted and optimized. nih.gov

Comprehensive Biological Evaluation: A thorough understanding of the compound's metabolic fate, and long-term effects is necessary before it can be considered for any therapeutic application. This requires extensive preclinical testing.

Intellectual Property: As research progresses, navigating the existing patent landscape for benzoic acid derivatives will be crucial for commercialization. nih.gov

Opportunities:

Green Chemistry: There is a significant opportunity to develop "green" synthesis and processing methods for this compound, aligning with the growing demand for sustainable chemical manufacturing. The use of microwave-assisted synthesis, for example, has been shown to be an eco-friendly and rapid method for preparing derivatives of 4-hydroxybenzoic acid. chemmethod.com

Collaborative Research: The multifaceted potential of this compound calls for interdisciplinary collaboration between chemists, materials scientists, biologists, and computational scientists to fully realize its potential.

Niche Applications: While broad applications are a long-term goal, focusing on niche areas where the unique properties of this compound offer a distinct advantage could provide a faster route to market.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyesters |

| Polyamides |

| 2-hydroxy-4-methoxy benzoic acid |

| 4-hydroxybenzoic acid |

Q & A

Q. How can the compound’s potential as a drug precursor be evaluated computationally?

- In silico Screening :

- ADMET Prediction : Use SwissADME to estimate bioavailability, logP, and metabolic stability .

- Docking Studies : Simulate binding to target proteins (e.g., COX-2) with AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.